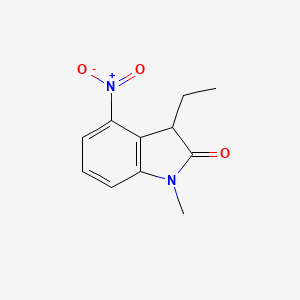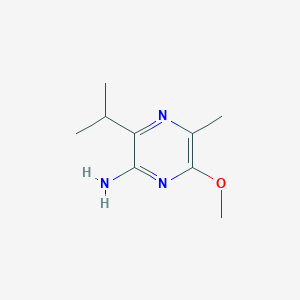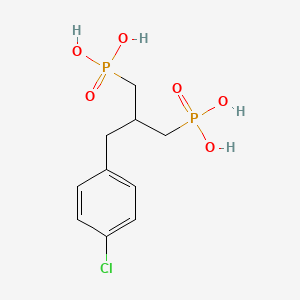
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid is a chemical compound with the molecular formula C10H15ClO6P2 and a molecular weight of 328.62 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to a propane-1,3-diyl backbone, which is further substituted with diphosphonic acid groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid typically involves the reaction of 4-chlorobenzyl chloride with propane-1,3-diol in the presence of a base to form the intermediate (4-chlorobenzyl)propane-1,3-diol . This intermediate is then reacted with phosphorus trichloride and water to yield the final product, this compound . The reaction conditions generally include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in bone resorption, similar to other bisphosphonates . It binds to hydroxyapatite in bone, preventing the dissolution of bone mineral and inhibiting osteoclast-mediated bone resorption . This mechanism makes it a potential candidate for the treatment of osteoporosis and other bone-related disorders .
Comparaison Avec Des Composés Similaires
(2-(4-Chlorobenzyl)propane-1,3-diyl)diphosphonic acid can be compared with other similar compounds, such as:
Alendronate: A widely used bisphosphonate for the treatment of osteoporosis.
Risedronate: Another bisphosphonate with similar applications in bone health.
Etidronate: An older bisphosphonate used for similar purposes.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other bisphosphonates .
Propriétés
Formule moléculaire |
C10H15ClO6P2 |
|---|---|
Poids moléculaire |
328.62 g/mol |
Nom IUPAC |
[2-[(4-chlorophenyl)methyl]-3-phosphonopropyl]phosphonic acid |
InChI |
InChI=1S/C10H15ClO6P2/c11-10-3-1-8(2-4-10)5-9(6-18(12,13)14)7-19(15,16)17/h1-4,9H,5-7H2,(H2,12,13,14)(H2,15,16,17) |
Clé InChI |
ZOXGBPXJCYWDEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(CP(=O)(O)O)CP(=O)(O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
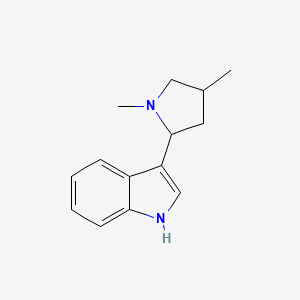
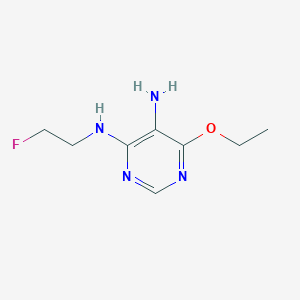
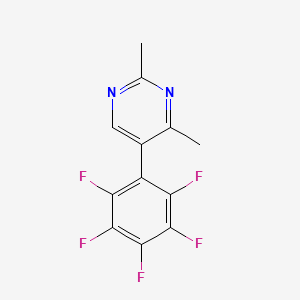
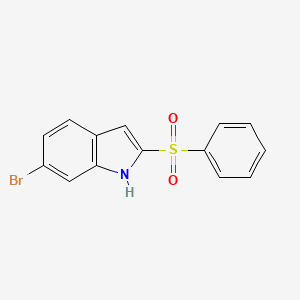
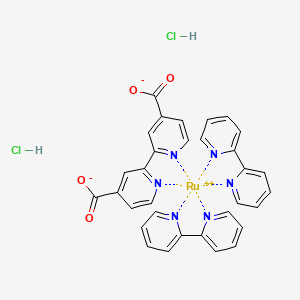
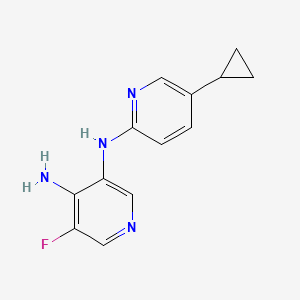
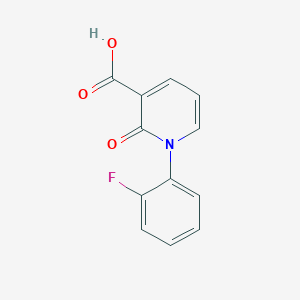
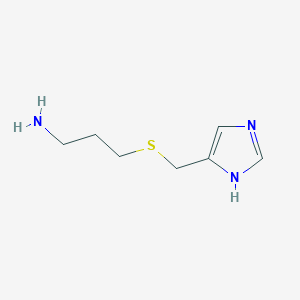
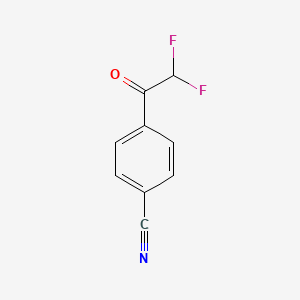
![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
